



Protocol for the Preparation of Vimentin-IN-1 for Intraperitoneal Injection

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Compound of Interest		
Compound Name:	Vimentin-IN-1	
Cat. No.:	B10855065	Get Quote

Application Note

Introduction

Vimentin, a type III intermediate filament protein, is a key regulator of cellular integrity and signaling, and its overexpression is implicated in the progression and metastasis of various cancers.[1][2][3] Vimentin-IN-1 is a potent and selective small molecule inhibitor of vimentin.[4] [5] It is a derivative of FiVe1 and functions by binding to vimentin, which leads to hyperphosphorylation at the Ser56 residue. This action disrupts the vimentin filament network, causing mitotic catastrophe and multinucleation in cancer cells expressing vimentin. This document provides a detailed protocol for the preparation of Vimentin-IN-1 for intraperitoneal (IP) injection in preclinical animal models, along with its chemical properties and pharmacokinetic data.

Chemical Properties and Stability

Vimentin-IN-1 is an orally active compound with improved oral bioavailability and pharmacokinetic profiles compared to its predecessor, FiVe1. While it demonstrates potent in vitro activity, with an IC50 value of 44 nM against HT-1080 fibrosarcoma cells, it exhibits poor stability in mouse liver microsomes, with 0% remaining after a 60-minute incubation. Stock solutions of Vimentin-IN-1 are best stored at -80°C for up to 6 months or at -20°C for up to 1 month. For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.



Quantitative Data Summary

Table 1: In Vitro Potency of Vimentin-IN-1

Cell Line	IC50 (nM)	Incubation Time (hours)
HT-1080 (Fibrosarcoma)	44	72
RD (Rhabdomyosarcoma)	61	72
MCF-7 (Breast Cancer)	49	72

Table 2: Pharmacokinetic Properties of Vimentin-IN-1 in Mice

Route of Administrat ion	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC0-last (ng·h/mL)	T1/2 (h)
Intraperitonea I (IP)	1	197.00	0.25	208.33	0.59
Oral (PO)	10	154.67	0.67	371.33	4.68

Experimental Protocol: Preparation of Vimentin-IN-1 for Intraperitoneal Injection

This protocol details the preparation of a 2.5 mg/mL suspended solution of **Vimentin-IN-1** suitable for intraperitoneal injection in mice.

Materials:

- Vimentin-IN-1 (solid)
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween-80



- Saline (0.9% sodium chloride in sterile water)
- Sterile microcentrifuge tubes
- Pipettes and sterile tips
- Vortex mixer
- Ultrasonic bath (optional, for aid in dissolution)

Procedure:

- 1. Preparation of Stock Solution (25 mg/mL):
- Carefully weigh the required amount of Vimentin-IN-1 solid.
- Dissolve the solid in DMSO to prepare a 25 mg/mL stock solution. For example, dissolve 25 mg of Vimentin-IN-1 in 1 mL of DMSO.
- Ensure the solid is completely dissolved. The stock solution should be clear.
- 2. Preparation of Working Solution (2.5 mg/mL):
- The final formulation for the working solution will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- The following steps describe the preparation of 1 mL of the working solution. The volumes can be scaled as needed.
- In a sterile microcentrifuge tube, add 400 μL of PEG300.
- Add 100 μL of the 25 mg/mL Vimentin-IN-1 stock solution in DMSO to the PEG300. Mix thoroughly by vortexing.
- Add 50 μL of Tween-80 to the mixture and vortex until evenly mixed.
- Add 450 µL of Saline to the tube.
- Vortex the final mixture thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- 3. Administration:
- The resulting 2.5 mg/mL suspended solution is now ready for intraperitoneal injection.
- The dosing volume will depend on the animal's weight and the desired dose in mg/kg.

Important Considerations:



- It is crucial to prepare the working solution fresh on the day of the experiment due to the compound's limited stability.
- The final solution is a suspension. Ensure it is well-mixed before each injection to guarantee uniform dosing.
- All procedures should be conducted in a sterile environment to prevent contamination.

Signaling Pathway and Experimental Workflow

Mechanism of Action:

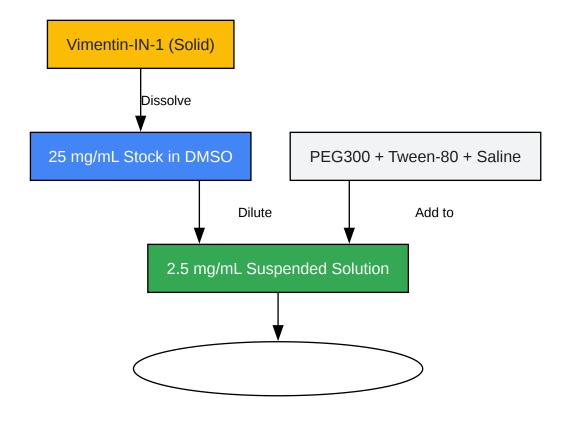
Vimentin-IN-1 selectively binds to the vimentin protein. This binding event triggers the hyperphosphorylation of vimentin at serine 56 (Ser56). The phosphorylation of vimentin disrupts its normal filamentous structure, leading to the disassembly of the vimentin intermediate filament network. This disruption of a critical cytoskeletal component ultimately results in the disruption of mitosis, leading to multinucleation and cell death in vimentin-expressing cancer cells.



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Caption: Mechanism of action of Vimentin-IN-1.





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Caption: Workflow for preparing **Vimentin-IN-1** for injection.

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